

Application Note: High-Efficiency Synthesis of Fluphenazine Palmitate via Acyl Chloride Substitution

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Compound of Interest

Compound Name: *Fluphenazine Hexadecanoate*

Cat. No.: *B13404094*

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Abstract & Application Context

This protocol details the chemical synthesis of Fluphenazine Palmitate, a long-acting depot ester analog of the potent phenothiazine antipsychotic, fluphenazine. While Fluphenazine Decanoate (C10) and Enanthate (C7) are the standard commercial depot forms, the Palmitate (C16) ester offers a research avenue for extended-release profiles due to increased lipophilicity ().

This guide is designed for medicinal chemists and process development scientists. It addresses the critical challenge of esterifying the sterically accessible but chemically sensitive primary alcohol on the piperazine tail without degrading the phenothiazine ring.

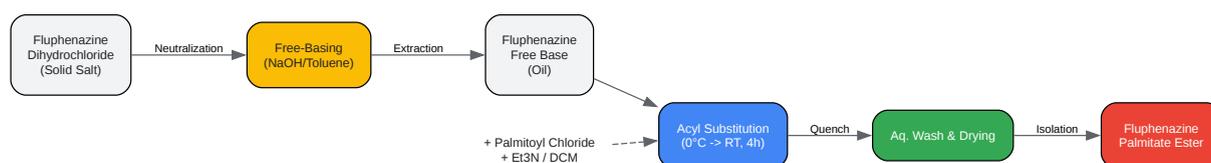
Key Advantages of this Protocol

- **Salt-to-Base Conversion:** Includes an integrated neutralization step for Fluphenazine Dihydrochloride (the standard commercial starting material).
- **Moisture Control:** Uses an anhydrous acyl chloride pathway to maximize yield (>85%).
- **Purification Logic:** Avoids difficult crystallizations of the waxy ester by utilizing silica gel flash chromatography.

Reaction Logic & Mechanism

The synthesis relies on a nucleophilic acyl substitution. The primary hydroxyl group of fluphenazine acts as the nucleophile, attacking the carbonyl carbon of palmitoyl chloride. A non-nucleophilic base (Triethylamine) is employed to scavenge the liberated hydrogen chloride, driving the equilibrium forward and preventing protonation of the piperazine nitrogens.

Figure 1: Synthesis Workflow



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Caption: Step-wise conversion from the stable dihydrochloride salt to the lipophilic palmitate ester.

Materials & Equipment

Reagents Table

Reagent	MW (g/mol)	Equiv.[1]	Role	Purity Req.
Fluphenazine 2HCl	510.44	1.0	Substrate	>98%
Palmitoyl Chloride	274.87	1.2	Acylating Agent	>97% (Fresh)
Triethylamine (Et ₃ N)	101.19	3.0	Acid Scavenger	Anhydrous
Dichloromethane (DCM)	84.93	Solvent	Medium	Anhydrous
Sodium Hydroxide (1N)	40.00	Excess	Neutralizer	Aqueous

Equipment

- Three-neck round-bottom flask (100 mL) with nitrogen inlet.
- Pressure-equalizing addition funnel.
- Rotary evaporator.
- Flash chromatography column (Silica gel 60).
- Inert gas line (Nitrogen or Argon).

Experimental Protocol

Phase A: Preparation of Fluphenazine Free Base

Critical Note: Commercial fluphenazine is sold as the dihydrochloride salt. Direct reaction of the salt with acid chloride yields poor results due to solubility issues and protonation of the nucleophile.

- Dissolution: Suspend 5.0 g (9.8 mmol) of Fluphenazine Dihydrochloride in 50 mL of distilled water.

- **Basification:** Slowly add 1N NaOH (approx. 25 mL) while stirring until the pH reaches 10–11. The solution will become cloudy as the free base oils out.
- **Extraction:** Extract the aqueous mixture with Toluene or DCM (mL).
- **Drying:** Combine organic layers, wash with brine, and dry over anhydrous .
- **Isolation:** Filter and concentrate under reduced pressure to obtain Fluphenazine Free Base as a viscous, pale-yellow oil.
 - **Yield Expectation:** ~4.0–4.2 g (Quantitative).

Phase B: Esterification Reaction

- **Setup:** Dissolve the freshly prepared Fluphenazine Free Base (4.2 g, 9.6 mmol) in 40 mL of anhydrous DCM in a dry, nitrogen-purged round-bottom flask.
- **Scavenger Addition:** Add Triethylamine (4.0 mL, ~29 mmol).
 - **Note:** 3 equivalents are used to ensure the environment remains basic, preventing HCl from protonating the piperazine ring.
- **Cooling:** Cool the reaction mixture to 0°C using an ice bath.
- **Acylation:** Dissolve Palmitoyl Chloride (3.2 g, 11.5 mmol, 1.2 eq) in 10 mL anhydrous DCM. Add this solution dropwise via the addition funnel over 20 minutes.
 - **Observation:** Slight fuming may occur; ensure good venting.
- **Reaction:** Allow the mixture to warm to Room Temperature (RT) naturally and stir for 4–6 hours.
 - **Monitoring:** Check TLC (Mobile phase: 10% MeOH in DCM). The lower R_f spot of fluphenazine should disappear, replaced by a high R_f spot (Ester).

Phase C: Workup and Purification[2]

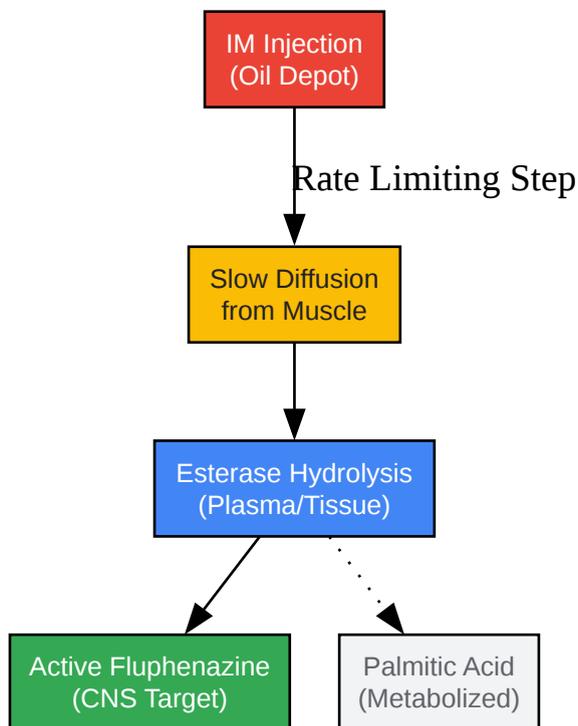
- Quench: Slowly add 20 mL of saturated solution to quench unreacted acid chloride.
- Separation: Transfer to a separatory funnel. Separate the organic layer.[2][3][4]
- Washing:
 - Wash with water (mL).
 - Wash with brine (mL).
- Concentration: Dry over , filter, and evaporate the solvent to yield a crude waxy yellow solid.
- Purification (Flash Chromatography):
 - Stationary Phase: Silica Gel 60.
 - Eluent: Gradient of DCM 5% MeOH/DCM.
 - Target: Collect fractions containing the high R_f product.
- Final Product: Evaporate solvents to yield Fluphenazine Palmitate as a waxy, pale yellow solid or viscous oil.

Quality Control & Analytics

Pharmacokinetic Logic

The palmitate ester functions as a prodrug. The rate of hydrolysis determines the dosing interval.

Figure 2: Depot Pharmacokinetics



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Caption: The lipophilic chain (palmitate) slows diffusion from the injection site, extending the half-life.

Analytical Specifications

- ^1H NMR (CDCl_3 , 400 MHz):
 - Look for the disappearance of the hydroxymethyl triplet at 3.6–3.8 ppm.
 - Diagnostic Signal: New triplet at 4.1–4.2 ppm corresponding to the ester methylene ().
 - Fatty Chain: Large multiplet at

1.2–1.3 ppm (palmitoyl chain protons) and terminal methyl triplet at

0.88 ppm.

- FT-IR:
 - Strong Carbonyl () stretch at 1735–1740 cm^{-1} (Ester).
 - Absence of broad O-H stretch at 3300–3400 cm^{-1} .

Troubleshooting & Critical Parameters

Issue	Probable Cause	Corrective Action
Low Yield	Moisture in reagents.	Use freshly distilled DCM and store Palmitoyl Chloride under Argon.
Incomplete Reaction	HCl salt not fully neutralized.	Ensure Phase A (Free-basing) is complete; pH must be >10 before extraction.
Product is Dark/Black	Oxidation of Phenothiazine.	Perform all steps under Nitrogen; avoid prolonged exposure to light.
Difficult Separation	Emulsion during workup.	Add solid NaCl to the aqueous layer to break the emulsion.

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